molecular formula C21H36O5 B10767976 15(S)-15-methyl Prostaglandin E1

15(S)-15-methyl Prostaglandin E1

Cat. No.: B10767976
M. Wt: 368.5 g/mol
InChI Key: OMNFCPCBKCERJP-FVGPFBTLSA-N
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Description

15(S)-15-methyl Prostaglandin E1 is a synthetic analog of Prostaglandin E1, a naturally occurring prostaglandin. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. This compound is known for its potent vasodilatory properties, making it useful in various medical applications, particularly in the treatment of erectile dysfunction and peripheral vascular diseases .

Preparation Methods

The synthesis of 15(S)-15-methyl Prostaglandin E1 typically involves the Corey lactone method, which is a well-established route for the synthesis of prostaglandins. The key intermediate in this synthesis is the Corey lactone, from which the omega and alpha side chains of prostaglandins can be constructed . The process involves several steps, including the formation of a lactone ring, followed by the addition of side chains through various chemical reactions such as Wittig reactions and nickel-catalyzed cross-couplings . Industrial production methods often involve optimizing these steps to achieve high yields and purity.

Chemical Reactions Analysis

15(S)-15-methyl Prostaglandin E1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

Comparison with Similar Compounds

Properties

IUPAC Name

7-[(2R)-3-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h12,14,16-17,19,23,26H,3-11,13,15H2,1-2H3,(H,24,25)/b14-12+/t16?,17-,19?,21+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNFCPCBKCERJP-FVGPFBTLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@](C)(/C=C/[C@H]1C(CC(=O)C1CCCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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